molecular formula C28H32FN5O3S B610685 Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-

Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-

Cat. No.: B610685
M. Wt: 537.7 g/mol
InChI Key: SWRGFJBGNAEJOY-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for SAR348830 are not extensively detailed in publicly available sources. it is known that the compound has a molecular formula of C28H32FN5O3S and a molecular weight of 537.65 g/mol . The preparation typically involves organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure. Industrial production methods would likely involve scaling up these synthetic routes while ensuring purity and yield through rigorous quality control processes .

Chemical Reactions Analysis

SAR348830 undergoes various chemical reactions, primarily focusing on its interaction with ALK. The compound’s structure allows it to participate in reactions such as:

Scientific Research Applications

SAR348830 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

SAR348830 exerts its effects by selectively inhibiting anaplastic lymphoma kinase. The compound binds to the ATP-binding site of ALK, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival. The molecular targets and pathways involved include the ALK signaling cascade, which plays a vital role in the growth and maintenance of certain cancer cells .

Comparison with Similar Compounds

SAR348830 is unique in its high potency and selectivity for ALK compared to other similar compounds. Some similar compounds include:

Biological Activity

Thieno[3,2-d]pyrimidines have emerged as a significant class of compounds in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. The compound in focus, Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino], represents a novel derivative that has been synthesized and evaluated for its biological properties.

Synthesis and Structure

The synthesis of this compound typically involves the modification of existing thieno[3,2-d]pyrimidine frameworks to enhance biological activity. The structural modifications often include the introduction of various substituents at key positions on the pyrimidine ring, which can significantly influence the compound's interaction with biological targets.

Biological Activity

  • Antitumor Activity :
    • Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors , which are crucial in regulating gene expression associated with cancer progression. For instance, a derivative with similar structural features demonstrated significant antiproliferative activity against several cancer cell lines, including SU-DHL-6 and K562, with IC50 values as low as 0.55 μM .
    • Another study reported that thieno[3,2-d]pyrimidines exhibited selective cytotoxicity against various cancer cell lines such as breast and lung cancers, indicating their potential as anticancer agents .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells and inhibition of cell migration. For example, compounds similar to the one discussed were shown to significantly affect lymphoma cell morphology and induce apoptosis in a concentration-dependent manner .
  • Other Biological Activities :
    • Beyond antitumor effects, certain thieno[3,2-d]pyrimidine derivatives have been evaluated for their antiplasmodial activities against Plasmodium falciparum, showcasing their potential in treating malaria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Key findings include:

  • The presence of electron-withdrawing groups enhances cytotoxic activity against specific cancer cell lines.
  • Modifications at the 6-position of the pyrimidine ring have been shown to affect binding affinity to target enzymes involved in tumor growth regulation.

Case Studies

Several case studies illustrate the efficacy of thieno[3,2-d]pyrimidine derivatives:

Study Compound Cell Line IC50 (μM) Activity
Study 1Compound 12eSU-DHL-60.55Antitumor
Study 2Compound AK5621.68Antitumor
Study 3Compound BMDA-MB-23127.6Cytotoxic
Study 4Compound CP. falciparumNot specifiedAntiplasmodial

Properties

IUPAC Name

[7-(5-fluoro-2-methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidin-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN5O3S/c1-17(2)37-23-14-19(34-11-9-33(3)10-12-34)6-7-21(23)31-28-30-15-24-27(32-28)26(25(16-35)38-24)20-13-18(29)5-8-22(20)36-4/h5-8,13-15,17,35H,9-12,16H2,1-4H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRGFJBGNAEJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCN(CC2)C)NC3=NC=C4C(=N3)C(=C(S4)CO)C5=C(C=CC(=C5)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 517 mg of the {[6-(hydroxymethyl)-7-(5-fluoro-2-methoxyphenyl)thieno[3,2-d]pyrimidin-2-yl][4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)phenyl]amino}methanol mixture in 24 ml of THF and 10 ml of 1M sodium hydroxide is stirred at ambient temperature for 4 h. The mixture is extracted three times with 10 ml of ethyl acetate. The organic phases are washed with 10 ml of water and the organic phases are concentrated under vacuum. The crude product is purified on 80 g of silica, elution being carried out with 5-8% of methanol in dichloromethane, so as to obtain a yellow foam. After trituration with ether, the resulting solid is filtered off and dried under vacuum, so as to obtain 247 mg of [7-(5-fluoro-2-methoxyphenyl)-2-{[4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)phenyl]amino}thieno[3,2-d]pyrimidin-6-yl]methanol in the form of a yellow solid.
Name
{[6-(hydroxymethyl)-7-(5-fluoro-2-methoxyphenyl)thieno[3,2-d]pyrimidin-2-yl][4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)phenyl]amino}methanol
Quantity
517 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-
Reactant of Route 2
Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-
Reactant of Route 3
Reactant of Route 3
Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-
Reactant of Route 4
Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-
Reactant of Route 5
Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-
Reactant of Route 6
Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-

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